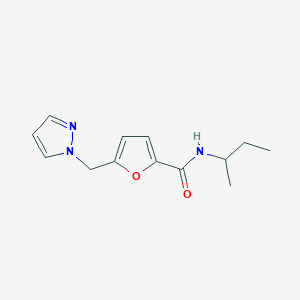![molecular formula C8H15N B14915610 3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
3-Bicyclo[3.2.0]heptanylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[320]heptan-3-ylmethanamine is a bicyclic amine compound with a unique structure that consists of a bicyclo[320]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptan-3-ylmethanamine can be achieved through several methods. One common approach involves the stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor .
Industrial Production Methods
Industrial production methods for bicyclo[3.2.0]heptan-3-ylmethanamine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]heptan-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptan-3-ylmethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[3.2.0]heptan-3-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]heptane: Shares a similar bicyclic framework but lacks the amine functional group.
Bicyclo[4.1.0]heptane: Another bicyclic compound with a different ring size and structure.
Uniqueness
Bicyclo[3.2.0]heptan-3-ylmethanamine is unique due to its combination of a bicyclic framework and an amine functional group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3-bicyclo[3.2.0]heptanylmethanamine |
InChI |
InChI=1S/C8H15N/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
YMMAPBFOUWCDBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1CC(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
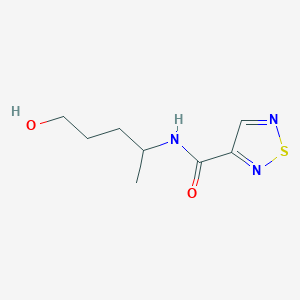


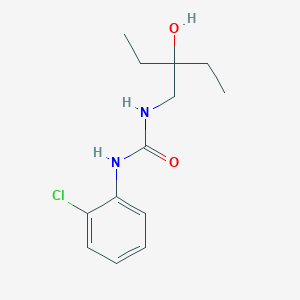
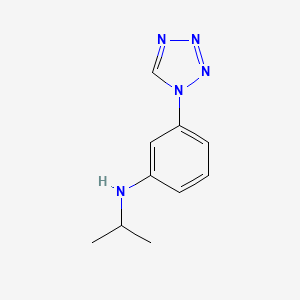
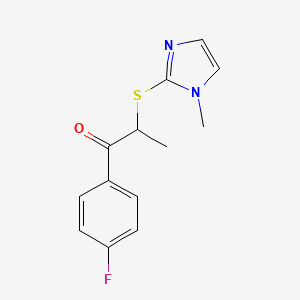
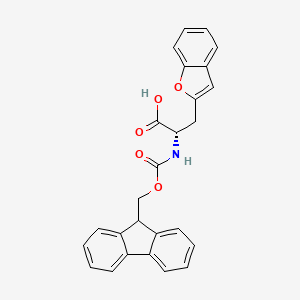
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

